tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate
Description
tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound is characterized by the presence of a tert-butyl group, a 4-methylphenyl group, and a 4-oxobutyl group attached to the carbamate structure.
Properties
Molecular Formula |
C16H23NO3 |
|---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate |
InChI |
InChI=1S/C16H23NO3/c1-12-7-9-13(10-8-12)14(18)6-5-11-17-15(19)20-16(2,3)4/h7-10H,5-6,11H2,1-4H3,(H,17,19) |
InChI Key |
CKAUQQKFIPAIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate typically involves the reaction of 4-methylbenzyl chloride with tert-butyl carbamate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the 4-methylphenyl group is replaced by other substituents[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-methylphenyl)carbamate
- tert-Butyl N-(4-ethynylphenyl)carbamate
- tert-Butyl N-(4-formylbenzyl)carbamate
Uniqueness
tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate is unique due to the presence of the 4-oxobutyl group, which imparts distinct chemical and biological properties.
Biological Activity
tert-Butyl N-[4-(4-methylphenyl)-4-oxobutyl]carbamate is a synthetic compound belonging to the carbamate class, which has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of approximately 277.36 g/mol. The structural features that contribute to its biological activity include the tert-butyl group, a 4-methylphenyl moiety, and a 4-oxobutyl side chain.
The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and modulate receptor activity. It has been shown to interact with various biological macromolecules, suggesting potential therapeutic applications in treating conditions characterized by inflammation and cancer.
Enzyme Inhibition
Research indicates that this compound may inhibit key enzymes involved in inflammatory pathways. For instance, it has been studied for its potential to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. The inhibition of COX can lead to decreased production of pro-inflammatory mediators, thus alleviating inflammation-related symptoms .
Anti-inflammatory Properties
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For example, it was shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines when stimulated with lipopolysaccharide (LPS).
Anticancer Potential
In addition to its anti-inflammatory properties, this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms .
Case Studies
Several case studies have illustrated the efficacy of this compound:
- Case Study on Inflammation : In a controlled experiment using murine models, administration of the compound resulted in a significant reduction in paw edema compared to control groups, indicating its effectiveness as an anti-inflammatory agent.
- Case Study on Cancer Cell Lines : In studies involving breast cancer cell lines (MCF-7), treatment with the compound led to a dose-dependent decrease in cell viability, supporting its role as a potential anticancer therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Tert-Butyl N-[4-(3-methylphenyl)-4-oxobutyl]carbamate | Enzyme inhibition | COX inhibition |
| Tert-Butyl (4-methylpiperidin-4-yl)carbamate | Anticancer | Apoptosis induction |
| Tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Receptor modulation | Antagonism |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
